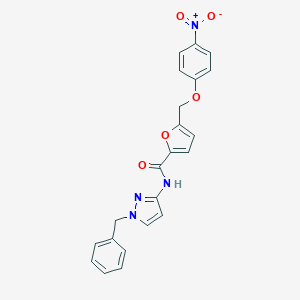
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, also known as BNPF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BNPF is a relatively new compound, and there is still much to be learned about its synthesis, mechanism of action, and potential uses in the laboratory setting.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide is not fully understood, but it is thought to involve the modulation of several cellular pathways. One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Another proposed mechanism involves the modulation of GABA receptor activity, which can affect neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of GABA receptor activity, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of several enzymes involved in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide in lab experiments is its relatively low cost and ease of synthesis. This compound also has a high degree of selectivity for certain cellular pathways, which can make it a useful tool for studying specific cellular processes. However, one limitation of using this compound is its relatively low potency compared to other compounds that target similar pathways. Additionally, more research is needed to fully understand the potential side effects of using this compound in lab experiments.
Orientations Futures
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide, including exploring its potential as a therapeutic agent for cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify other cellular pathways that it may target. Finally, future research should focus on optimizing the synthesis of this compound and developing more potent analogs that may have greater therapeutic potential.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. While there is still much to be learned about this compound, its potential as a research tool and therapeutic agent makes it an exciting area of study for scientists and researchers.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide involves several steps, including the reaction of 1-benzyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitrophenol in the presence of triethylamine to yield the desired nitrophenyl ester. Finally, the nitrophenyl ester is reacted with 2-furancarboxaldehyde in the presence of sodium borohydride to produce this compound.
Applications De Recherche Scientifique
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitrophenoxy}methyl)-2-furamide has shown potential as a research tool in several areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal activity. Finally, this compound has been used in drug discovery efforts to identify new compounds that may have therapeutic potential.
Propriétés
Formule moléculaire |
C22H18N4O5 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
N-(1-benzylpyrazol-3-yl)-5-[(4-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H18N4O5/c27-22(23-21-12-13-25(24-21)14-16-4-2-1-3-5-16)20-11-10-19(31-20)15-30-18-8-6-17(7-9-18)26(28)29/h1-13H,14-15H2,(H,23,24,27) |
Clé InChI |
BVHVJVLYRAFAIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)
![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279708.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B279709.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279710.png)
methanone](/img/structure/B279712.png)
![3,5-bis(difluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279713.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B279715.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279716.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279719.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B279721.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
